molecular formula C16H30ClN B13763047 Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride CAS No. 52582-85-1

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride

Cat. No.: B13763047
CAS No.: 52582-85-1
M. Wt: 271.9 g/mol
InChI Key: VGRCKKUXCQQONQ-UHFFFAOYSA-N
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Description

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is an adamantane derivative featuring a 4-dimethylaminobutyl substituent at the 1-position of the adamantane cage, with a hydrochloride counterion. The adamantane core provides exceptional rigidity and lipophilicity, which enhances membrane permeability and metabolic stability . This compound’s structural design likely aims to optimize pharmacokinetic properties, such as bioavailability and tissue distribution, while retaining adamantane’s pharmacological benefits, such as antiviral or neuroprotective activity .

Properties

CAS No.

52582-85-1

Molecular Formula

C16H30ClN

Molecular Weight

271.9 g/mol

IUPAC Name

4-(1-adamantyl)-N,N-dimethylbutan-1-amine;hydrochloride

InChI

InChI=1S/C16H29N.ClH/c1-17(2)6-4-3-5-16-10-13-7-14(11-16)9-15(8-13)12-16;/h13-15H,3-12H2,1-2H3;1H

InChI Key

VGRCKKUXCQQONQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC12CC3CC(C1)CC(C3)C2.Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme

A widely reported, simple, and economical process for producing adamantane 1-(4-dimethylaminobutyl)-, hydrochloride involves two main steps:

  • Formation of N-(1-adamantyl)formamide

    • React 1-bromoadamantane with formamide in the presence of concentrated sulfuric acid (96%) at 85 °C.
    • This step proceeds via nucleophilic substitution to form the formamide intermediate.
  • Hydrolysis and Conversion to Hydrochloride Salt

    • Reflux the formamide intermediate with aqueous hydrochloric acid (approximately 19.46%) for 1 hour.
    • This hydrolyzes the formamide to the corresponding amine, which is isolated as its hydrochloride salt.

Optimization and Yields

  • Optimal molar ratios: formamide : sulfuric acid : 1-bromoadamantane = 10 : 5.6 : 1
  • Reaction temperature: 85 °C
  • Reaction time: 5.5 hours for formamide formation; 1 hour reflux for hydrolysis
  • Overall yield: Approximately 88% with purity >99%
  • Advantages: Avoids use of oleum, high temperature long-duration steps, and toxic/explosive reagents such as anhydrous HCl or ether
  • Suitable for industrial scale due to safety, cost-effectiveness, and environmental considerations

Alternative Preparation Routes

Direct Amination with Urea

  • 1-Bromoadamantane can be directly aminated using urea in diphenyl ether at 175 °C for 1 hour to yield the amantadine base, which is then converted to the hydrochloride salt by treatment with aqueous hydrochloric acid.

Amidation via Acetamide Intermediate

  • A two-step procedure starting from 1-bromoadamantane and acetylamide in sulfuric acid produces N-(1-adamantyl)acetamide, which upon hydrolysis yields amantadine hydrochloride with an overall yield of ~74%.
  • This method reduces the number of steps compared to traditional four-step syntheses and improves environmental safety by minimizing toxic solvents and reagents.

Thiourea-Mediated Conversion

  • Conversion of adamantane derivatives to adamantanamines can be achieved by treatment with thiourea under reflux in acidic aqueous/alcoholic media (e.g., acetic acid, ethanol) for 4-8 hours.
  • The product is isolated by basification and purification.
  • This method is useful for preparing hydrohalogenide salts of adamantanamines.

Reaction Conditions and Parameters

Step Reagents & Conditions Time Temperature Yield (%) Notes
Formation of N-(1-adamantyl)formamide 1-bromoadamantane + formamide + H2SO4 (96%) 5.5 hours 85 °C ~94 Optimized molar ratio 10:5.6:1 (formamide:H2SO4:substrate)
Hydrolysis to amine hydrochloride Aqueous HCl (19.46%), reflux 1 hour Reflux (~100 °C) ~94 Avoids NaOH and high-temp reflux in DEG
Direct amination with urea Urea + 1-bromoadamantane in diphenyl ether 1 hour 175 °C Moderate Followed by HCl treatment to form salt
Thiourea conversion Thiourea + adamantane derivative in acidic alcoholic medium 4-8 hours Reflux Variable Acidic medium: acetic acid or similar
Amidation via acetylamide 1-bromoadamantane + acetylamide + sulfuric acid Not specified Not specified 74 Two-step, safer, environmentally friendly

Purification and Isolation

  • The hydrochloride salt of adamantane 1-(4-dimethylaminobutyl)- is typically isolated by filtration after precipitation from the reaction mixture.
  • Washing with water at ambient temperature (e.g., 20 °C) multiple times ensures removal of impurities.
  • Drying under reduced pressure at moderate temperatures (e.g., 40 °C, 25 mbar for 72 hours) yields a colorless crystalline solid with high purity.

Summary and Industrial Relevance

The preparation of adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is best achieved through a two-step synthesis involving the formation of an N-(1-adamantyl)formamide intermediate followed by hydrolysis under mild acidic reflux conditions. This method offers:

  • High overall yield (~88%)
  • High purity (>99%)
  • Reduced use of hazardous reagents and solvents
  • Enhanced safety and environmental profile suitable for scale-up industrial production

Alternative methods such as direct amination with urea or thiourea-mediated conversions provide additional routes but may involve harsher conditions or lower yields.

Chemical Reactions Analysis

Types of Reactions

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The adamantane core provides stability and rigidity, allowing the compound to fit into specific binding sites. The dimethylaminobutyl side chain can interact with various functional groups, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Molecular Properties

Compound Molecular Formula Substituent Molecular Weight Key Functional Groups
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride C₁₆H₃₀ClN₂ 4-dimethylaminobutyl 293.88 g/mol Tertiary amine, hydrochloride
Amantadine hydrochloride C₁₀H₁₇N·HCl 1-aminoadamantane 187.7 g/mol Primary amine, hydrochloride
Rimantadine hydrochloride C₁₂H₂₁N·HCl α-methyl-1-adamantanemethylamine 215.8 g/mol Secondary amine, hydrochloride
Memantine hydrochloride C₁₂H₂₁N·HCl 3,5-dimethyl-1-aminoadamantane 215.8 g/mol Primary amine, dimethyl groups

Key Observations :

  • Substituent Length and Basicity: The 4-dimethylaminobutyl chain in the target compound is significantly longer than substituents in amantadine (primary amine) or rimantadine (methyl-ethylamine). This extended alkyl chain may enhance lipid solubility and prolong half-life .
  • However, the hydrochloride salt improves aqueous solubility compared to non-salt forms .

Pharmacological Activity

Table 2: Pharmacological Profiles

Compound Primary Indication Mechanism of Action Efficacy (In Vitro) Toxicity (LD₅₀, Mice)
This compound Under investigation Likely ion channel modulation Pending Pending
Amantadine hydrochloride Influenza A, Parkinson’s Blocks M2 proton channel IC₅₀: 0.1–1 µM 1080 mg/kg (oral)
Rimantadine hydrochloride Influenza A M2 channel inhibition IC₅₀: 0.01–0.1 µM 600 mg/kg (oral)
Memantine hydrochloride Alzheimer’s disease NMDA receptor antagonism IC₅₀: 0.5–2 µM 320 mg/kg (oral)

Key Observations :

  • Antiviral Activity : Rimantadine’s α-methyl group improves binding affinity to the influenza M2 channel compared to amantadine, reducing IC₅₀ by ~10-fold . The target compound’s bulky substituent may hinder M2 binding but could target other viral or neuronal receptors.
  • Neuroprotection : Memantine’s dimethyl groups enhance NMDA receptor selectivity. The target compound’s tertiary amine may similarly modulate glutamatergic signaling but with distinct kinetics due to steric effects .

Biological Activity

Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique structural properties and biological activities. Among these, Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is a compound that has shown promise in various biological applications, particularly in cancer treatment and drug delivery systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Structural Characteristics

The adamantane scaffold is characterized by its rigid cage-like structure, which enhances lipophilicity and stability. This property allows adamantane derivatives to effectively integrate into lipid bilayers and interact with cellular membranes, facilitating drug delivery and enhancing pharmacokinetic profiles .

The mechanism of action for this compound involves several pathways:

  • Cell Membrane Interaction : The lipophilic nature of adamantane allows it to embed within lipid bilayers, which is crucial for drug absorption and cellular uptake .
  • Target Interaction : The compound may interact with specific molecular targets involved in cell signaling and proliferation. Studies indicate that modifications in the alkyl chain length can significantly influence the biological activity of adamantane derivatives .

Anti-Cancer Activity

Recent studies have demonstrated that adamantane derivatives exhibit anti-proliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests on MDA-MB-231 (triple-negative breast cancer) cells revealed that certain adamantane derivatives significantly inhibited cell proliferation with IC50 values ranging from 12-24 μM .
  • Mechanistic Insights : The most potent compounds induced apoptosis through up-regulation of pro-apoptotic proteins (BAX) and down-regulation of anti-apoptotic proteins (Bcl-2), confirming their role as potential apoptotic inducers .
CompoundCell LineIC50 (μM)Mechanism of Action
Ad-ITC 6MDA-MB-23112-24Induces apoptosis via BAX/Bcl-2 modulation
Ad-ITC 5MDA-MB-46812-24Induces apoptosis via BAX/Bcl-2 modulation
Ad-compound 13MCF-7N/ANo significant effect

Drug Delivery Applications

Adamantane derivatives are also being explored for their potential in drug delivery systems. Their ability to enhance the stability and bioavailability of drugs makes them suitable candidates for developing new therapeutic agents .

Case Studies

  • Thiadiazole Derivatives : A series of adamantane-based thiadiazole derivatives were synthesized and tested against multiple cancer cell lines (MCF-7, HepG-2, A549). These compounds showed promising anti-proliferative activity with IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin .
  • Molecular Docking Studies : Molecular docking studies have indicated that certain adamantane derivatives exhibit strong binding affinities to mutant forms of EGFR (Epidermal Growth Factor Receptor), which is often implicated in cancer progression. This suggests a potential role as targeted therapy against specific cancer types .

Q & A

Q. What are the established synthetic routes for preparing 1-(4-dimethylaminobutyl)adamantane hydrochloride, and what are the critical reaction parameters?

Answer: The synthesis typically involves alkylation of 1-adamantylamine with a 4-dimethylaminobutyl halide (e.g., bromide or chloride) under nucleophilic substitution conditions. Key steps include:

  • Reagent Selection: Use of a polar aprotic solvent (e.g., DMF or THF) to enhance nucleophilicity .
  • Temperature Control: Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .
  • Hydrochloride Salt Formation: The free amine is treated with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .
    Critical parameters include maintaining anhydrous conditions to avoid hydrolysis and optimizing stoichiometry to minimize byproducts like dialkylated derivatives .

Q. What biological activities have been reported for adamantane derivatives structurally similar to this compound?

Answer: Analogous adamantane derivatives (e.g., amantadine, rimantadine) exhibit:

  • Antiviral Activity: Inhibition of viral uncoating in influenza A via M2 proton channel blockade .
  • Dopaminergic Modulation: Enhanced dopamine release in Parkinson’s disease models, attributed to NMDA receptor antagonism .
  • Neuroprotective Effects: Reduction of glutamate-induced excitotoxicity, as seen in memantine for Alzheimer’s disease .
    These activities suggest potential CNS-targeted applications for 1-(4-dimethylaminobutyl)adamantane hydrochloride, though specific studies are required .

Q. What analytical methods are recommended for purity assessment of this compound?

Answer:

  • HPLC with UV Detection: Use a C18 column, mobile phase of acetonitrile/water (70:30) with 0.1% TFA, and detection at 210 nm. Compare retention times against USP reference standards .
  • Titrimetry: Non-aqueous titration with perchloric acid in glacial acetic acid to quantify free amine content .
  • Elemental Analysis: Verify C, H, N, and Cl percentages against theoretical values (e.g., molecular formula C₁₆H₂₈N₂·HCl) .

Advanced Research Questions

Q. How can reaction yields be optimized for the alkylation step in synthesizing this compound?

Answer:

  • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yields >85% .
  • Byproduct Mitigation: Introduce scavengers (e.g., molecular sieves) to sequester HX byproducts and shift equilibrium toward product formation .
    Validate improvements via LC-MS to track intermediate conversions .

Q. What strategies can resolve contradictions in reported biological activity data for adamantane derivatives?

Answer:

  • Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 for receptor binding, MDCK for antiviral assays) to differentiate target-specific effects .
  • Metabolic Stability Assays: Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Structural Analog Comparison: Compare activity against rimantadine and amantadine to isolate the impact of the 4-dimethylaminobutyl substituent .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to the influenza M2 channel (PDB: 2L0J) or NMDA receptors (PDB: 5FXH). Focus on adamantane’s hydrophobic interactions and the dimethylamino group’s electrostatic contributions .
  • MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes under physiological conditions .
    Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .

Q. What methodologies characterize the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .
  • Light Stability: Use ICH Q1B guidelines with exposure to UV (320–400 nm) and visible light. Quantify photodegradants like N-oxide derivatives .
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition onset temperatures to guide storage conditions (e.g., recommend <−20°C for long-term stability) .

Q. How does the 4-dimethylaminobutyl substituent influence pharmacokinetic properties compared to simpler adamantane derivatives?

Answer:

  • LogP Measurement: Determine octanol/water partition coefficients to evaluate lipophilicity (predicted LogP ~3.5 vs. 1.9 for amantadine), suggesting enhanced blood-brain barrier penetration .
  • Plasma Protein Binding: Use equilibrium dialysis to quantify binding to human serum albumin (HSA); higher lipophilicity may increase HSA affinity, reducing free drug availability .
  • CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

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